molecular formula C10H18O4 B2546367 (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol CAS No. 2287280-38-8

(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol

Cat. No.: B2546367
CAS No.: 2287280-38-8
M. Wt: 202.25
InChI Key: QJXKSOYLOAKHIS-UHFFFAOYSA-N
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Description

(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol: is a chemical compound with the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol . It is characterized by its spirocyclic structure, which includes a spiro[3.4]octane ring system with two methoxy groups and a hydroxymethyl group.

Preparation Methods

The synthesis of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol typically involves the following steps:

    Formation of the Spirocyclic Ring: The spirocyclic ring can be formed through a cyclization reaction involving a suitable precursor. This step often requires specific reaction conditions such as the use of a strong acid or base as a catalyst.

    Introduction of Methoxy Groups: The methoxy groups are introduced through a methylation reaction, which involves the use of a methylating agent such as dimethyl sulfate or methyl iodide.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, which involves the use of formaldehyde and a suitable base.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as halides or amines.

Scientific Research Applications

(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy groups can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol can be compared with other similar compounds, such as:

    (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)ethanol: This compound has an ethyl group instead of a hydroxymethyl group, which affects its chemical properties and reactivity.

    (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)amine: This compound has an amino group instead of a hydroxymethyl group, which influences its biological activity and interactions.

The uniqueness of this compound lies in its specific functional groups and spirocyclic structure, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(2,2-dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-12-10(13-2)5-9(6-10)3-8(4-11)14-7-9/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXKSOYLOAKHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2(C1)CC(OC2)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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